molecular formula C21H15FN4O4 B4507007 5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide

5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B4507007
M. Wt: 406.4 g/mol
InChI Key: ICHWIEWSBALMRI-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the oxazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzodioxole ring, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O4/c22-15-4-1-13(2-5-15)10-26-11-16(9-23-26)24-21(27)17-8-19(30-25-17)14-3-6-18-20(7-14)29-12-28-18/h1-9,11H,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHWIEWSBALMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=CN(N=C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide

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